4-Chloro-2-fluorotoluene

CAS No.: 452-75-5

Cat. No.: VC3705438

Molecular Formula: C7H6ClF

Molecular Weight: 144.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 452-75-5 |

|---|---|

| Molecular Formula | C7H6ClF |

| Molecular Weight | 144.57 g/mol |

| IUPAC Name | 4-chloro-2-fluoro-1-methylbenzene |

| Standard InChI | InChI=1S/C7H6ClF/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 |

| Standard InChI Key | MKFCYQTVSDCXAQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)F |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

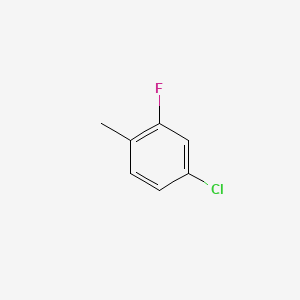

4-Chloro-2-fluorotoluene is an aromatic compound with the molecular formula C7H6ClF and a molecular weight of 144.57 g/mol . The compound features a toluene base structure with chlorine substitution at the para (4) position and fluorine at the ortho (2) position relative to the methyl group. This specific halogen arrangement contributes to its distinctive chemical behavior and reactivity profile.

Nomenclature and Identification

The compound is formally known as 4-Chloro-2-fluorotoluene, though it appears in chemical databases and literature under several synonyms including 4-CHLORO-2-FLUORO-1-METHYLBENZENE, 2-FLUORO-4-CHLOROTOLUENE, and Benzene, 4-chloro-2-fluoro-1-methyl- . For identification purposes in chemical repositories and regulatory contexts, the compound is assigned specific identifiers including the InChIKey MKFCYQTVSDCXAQ-UHFFFAOYSA-N and BRN 1931682 . These standardized identifiers ensure accurate cross-referencing across different chemical databases and literature sources.

Structural Features

The structural arrangement of 4-Chloro-2-fluorotoluene presents interesting electronic and steric properties. The presence of both electron-withdrawing halogens creates an electron-deficient aromatic system, while their different electronegativity values (fluorine being more electronegative than chlorine) result in a polarized molecule with unique reactivity patterns. The methyl group serves as a weak electron-donating group, slightly offsetting the electron-withdrawing effects of the halogens and influencing the regioselectivity in substitution reactions.

Physical and Chemical Properties

4-Chloro-2-fluorotoluene exhibits distinct physical characteristics that make it suitable for various applications in chemical research and industrial processes. Its properties are influenced by the halogen substituents on the aromatic ring, which affect its polarity, boiling point, and solubility profile.

Physical State and Appearance

At standard temperature and pressure, 4-Chloro-2-fluorotoluene exists as a clear liquid with a color range from colorless to light yellow or light orange . This appearance is consistent with many halogenated aromatic compounds and reflects its molecular structure and purity level. The liquid state at room temperature facilitates its handling in laboratory and industrial settings.

Physical Constants and Properties

Table 1 summarizes the key physical properties of 4-Chloro-2-fluorotoluene:

These physical constants are essential for understanding the compound's behavior in various chemical processes and for designing appropriate handling and storage protocols. The relatively high boiling point (158 °C) indicates significant intermolecular forces, likely due to the polarization caused by the halogen substituents. The density of 1.186 g/mL at 25 °C is typical for halogenated aromatic compounds, reflecting the addition of heavier halogen atoms to the toluene structure .

Chemical Reactivity and Stability

4-Chloro-2-fluorotoluene demonstrates chemical behavior characteristic of halogenated aromatics. The presence of both fluorine and chlorine on the aromatic ring influences its reactivity pattern. The fluorine atom, being highly electronegative, creates a strong electron-withdrawing effect, while the chlorine atom can participate in various substitution reactions. The methyl group provides a site for potential functionalization through radical or oxidative processes.

For storage purposes, the compound should be kept in flammables areas due to its flash point of 124 °F, indicating moderate flammability . This precaution is necessary to ensure safety in laboratory and industrial settings where the compound is utilized.

Synthesis and Production Methods

The production of 4-Chloro-2-fluorotoluene has been optimized through various synthetic approaches, with patented methods offering high yield and purity. These synthesis routes typically involve specialized reaction conditions to achieve selective halogenation of toluene or transformation of suitable precursors.

Patented Preparation Method

A notable patented method for the preparation of 4-Chloro-2-fluorotoluene involves a multi-step process starting with 5-chloro-2-methylaniline . This preparation method is characterized by relatively few steps, high yield, and high product purity. The process consists of three principal stages:

-

Salification: Anhydrous hydrofluoric acid and 5-chloro-2-methylaniline are mixed in a mole ratio of (2-5):1, with the aniline being added dropwise to the acid. The reaction proceeds for 1-3 hours at 5-7 °C to obtain the initial mixture .

-

Diazotization: Sodium nitrite is added dropwise to the mixture from the first step, followed by reaction for 1-3 hours at -3 °C to 0 °C. This step creates a diazonium intermediate that is crucial for the subsequent fluorination .

-

Thermal Decomposition: The mixture undergoes controlled thermal decomposition at temperatures ranging from 0-40 °C. This step is carefully managed in four distinct stages with precise temperature control to ensure optimal conversion and product quality .

Thermal Decomposition Parameters

The thermal decomposition stage is particularly critical and is conducted in four distinct phases with precise temperature control:

-

First stage (5 hours): Temperature gradually increased from 0 °C to 18 °C

-

Second stage (12 hours): Temperature maintained between 18-26 °C

-

Third stage (8 hours): Temperature increased to 26-30 °C

This carefully controlled temperature progression ensures optimal conversion of the diazonium intermediate to the desired 4-Chloro-2-fluorotoluene product while minimizing side reactions and impurities.

Post-Processing and Purification

Following the thermal decomposition, the product undergoes several post-processing steps to isolate and purify the 4-Chloro-2-fluorotoluene:

-

Washing and Neutralization: The reaction mixture is cooled to 5 °C, resulting in phase separation. The upper layer containing crude 4-Chloro-2-fluorotoluene is collected and washed 3-5 times with water. After discarding the lower aqueous layer, the organic phase is neutralized with sodium hydroxide solution .

-

Distillation: The crude product undergoes a two-stage distillation process. First, it is distilled under reduced pressure (0.02-0.05 MPa) until the temperature reaches 98-104 °C and no more distillate appears. Then, atmospheric distillation is performed, with the fraction collected above 158 °C representing the final 4-Chloro-2-fluorotoluene product .

This rigorous purification protocol ensures high purity of the final product, making it suitable for application in pharmaceutical synthesis, analytical standards, and other specialized uses.

Applications and Research Significance

4-Chloro-2-fluorotoluene has found diverse applications across multiple scientific and industrial domains, leveraging its unique structural features and reactivity profile. Its importance spans from fundamental research to practical applications in material science and drug development.

Role in Synthetic Chemistry

In synthetic chemistry, 4-Chloro-2-fluorotoluene serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals . The presence of both chlorine and fluorine atoms on the aromatic ring provides reactive sites for further functionalization through cross-coupling reactions, nucleophilic aromatic substitution, or metalation procedures. These transformations enable the development of new drugs and crop protection agents with enhanced efficacy and specificity . The methyl group can also be functionalized through oxidation or radical chemistry, adding to the versatility of this compound as a synthetic building block.

Applications in Material Science

The compound plays a significant role in material science, particularly in the formulation of specialty polymers and resins . When incorporated into polymer structures, 4-Chloro-2-fluorotoluene can enhance material properties such as thermal stability and chemical resistance. These improved characteristics are crucial in manufacturing durable products that must withstand harsh environmental conditions or chemical exposure . The fluorine content specifically contributes to increased thermal resistance and reduced surface energy in polymer materials.

Utility in Analytical Chemistry

4-Chloro-2-fluorotoluene is employed as a standard in analytical methods, assisting researchers in the accurate quantification and analysis of complex mixtures in environmental and industrial samples . Its well-defined spectroscopic properties and chromatographic behavior make it valuable for method development and validation in analytical laboratories. The compound can serve as an internal standard for gas chromatography or liquid chromatography analyses, providing reliable reference points for the identification and quantification of related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume